molecular formula C9H7Cl2NO B1427713 4-Chloroquinolin-8-ol hydrochloride CAS No. 57334-61-9

4-Chloroquinolin-8-ol hydrochloride

Cat. No. B1427713
CAS RN: 57334-61-9
M. Wt: 216.06 g/mol
InChI Key: HGWBZUQMMCLIIU-UHFFFAOYSA-N
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Description

4-Chloroquinolin-8-ol hydrochloride, also known as 4-Chloro-8-quinolinol, is a chemical compound with the molecular formula C9H7Cl2NO . It has a molecular weight of 216.064 Da . The compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 4-Chloroquinolin-8-ol hydrochloride and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, quinoline derivatives are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinolin-8-ol hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H . The Canonical SMILES representation is C1=CC2=C(C=CN=C2C(=C1)O)Cl .


Physical And Chemical Properties Analysis

4-Chloroquinolin-8-ol hydrochloride has a molecular weight of 216.064 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • 4-Chloroquinolin-8-ol hydrochloride has been used in the synthesis of novel compounds like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ). This involves reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. The synthesized compounds, including their metal complexes, have been explored for their physicochemical properties and antimicrobial activity (Patel & Patel, 2017).

Antimicrobial Applications

  • 4-Chloroquinolin-8-ol derivatives have shown efficacy as antimicrobial agents. For instance, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis were found to be promising, indicating its potential in antituberculosis therapy (Hongmanee et al., 2006).

Quantitative Analysis in Pharmaceuticals

  • Techniques like reverse phase isocratic HPLC and thin layer chromatography (TLC) have been developed for the quantitative estimation of 4-Chloroquinolin-8-ol and its derivatives in pharmaceutical dosage forms. This is crucial for ensuring the quality and efficacy of pharmaceutical products containing these compounds (Kandepu et al., 2012) (Pavithra et al., 2011).

Repurposing in Cancer Therapy

  • Compounds like chloroquine and hydroxychloroquine, which are structurally related to 4-Chloroquinolin-8-ol, have been investigated for their potential as anti-cancer agents. Their ability to sensitize tumor cells to various drugs has led to an interest in repurposing these drugs for cancer treatment (Verbaanderd et al., 2017).

Spectroscopic Studies

  • Spectroscopic studies, including Raman and infrared spectroscopy, have been conducted on 4-Chloroquinolin-8-ol derivatives. These studies provide insights into the vibrational properties of these molecules, which is important for understanding their chemical behavior and potential applications (Fernandes et al., 2016).

Future Directions

Quinoline and its derivatives, including 4-Chloroquinolin-8-ol hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential biological and pharmaceutical activities .

properties

IUPAC Name

4-chloroquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWBZUQMMCLIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743713
Record name 4-Chloroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinolin-8-ol hydrochloride

CAS RN

57334-61-9
Record name 4-Chloroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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